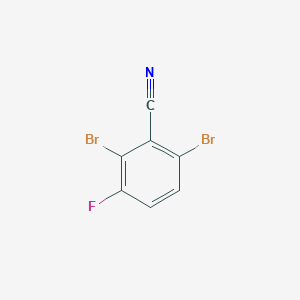

2,6-Dibromo-3-fluorobenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dibromo-3-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Br2FN/c8-5-1-2-6(10)7(9)4(5)3-11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQONLPIXTOZFLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)Br)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,6 Dibromo 3 Fluorobenzonitrile

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 2,6-dibromo-3-fluorobenzonitrile suggests several logical disconnections to identify plausible starting materials and synthetic strategies. The primary disconnections focus on the carbon-bromine and carbon-nitrogen bonds.

One strategic approach involves the disconnection of the two C-Br bonds, leading back to the precursor 3-fluorobenzonitrile (B1294923). This implies a direct double bromination of the starting material. However, the regioselectivity of such a reaction is a significant challenge due to the directing effects of the fluorine and cyano substituents.

A more reliable retrosynthetic pathway involves the disconnection of one C-Br bond and the C-N bond of the nitrile group. This leads to a key intermediate, a bromo-amino-fluorobenzene derivative. Specifically, disconnecting the C6-Br bond and the C1-CN bond points towards 2-bromo-3-amino-6-fluorotoluene, which can be further simplified. A more viable disconnection targets the amino group, suggesting a diazotization-bromination (Sandmeyer) reaction on a precursor like 2-bromo-3-amino-6-fluorobenzonitrile (B2376208). This aminodibromofluorobenzene intermediate can be traced back to a simpler, commercially available starting material through functional group interconversions.

Another potential disconnection strategy involves the C-B bond of a boronic acid precursor, suggesting a halodeboronation reaction to introduce the bromo groups. This would require the synthesis of a corresponding dibromo-fluorophenylboronic acid.

Direct Bromination Approaches to 2,6-Dibromo-3-fluorobenzonitrile

Direct bromination of an aromatic ring is a common method for introducing bromine atoms. However, the success of this approach for the synthesis of 2,6-dibromo-3-fluorobenzonitrile is highly dependent on the directing effects of the existing substituents.

Electrophilic Aromatic Bromination Strategies

In 3-fluorobenzonitrile, the fluorine atom is an ortho-, para-director, while the cyano group is a meta-director. The fluorine atom activates the positions ortho and para to it (positions 2, 4, and 6), while the cyano group deactivates the ring and directs incoming electrophiles to the meta positions (positions 5). The combined effect of these two groups makes predicting the outcome of a direct bromination complex.

Electrophilic bromination of 3-fluorobenzonitrile would likely lead to a mixture of isomers. The fluorine atom's directing effect would favor bromination at positions 2 and 6. However, the deactivating nature of the cyano group makes the reaction less facile. Achieving selective dibromination at the 2 and 6 positions without significant formation of other isomers is challenging and not a commonly reported high-yield synthesis method. For instance, the electrophilic bromination of 3-hydroxybenzonitrile yields a mixture of products, highlighting the complexities of regioselectivity in substituted benzenes nih.gov.

Radical Bromination Pathways and Regioselectivity Considerations

Radical bromination is typically used for the substitution of hydrogens on alkyl chains, particularly at allylic or benzylic positions, and is less common for the direct halogenation of the aromatic ring itself google.comnih.govnih.govchemicalbook.comgoogleapis.comnih.govyoutube.com. The mechanism involves the formation of a bromine radical, which then abstracts a hydrogen atom to form a carbon radical. For aromatic compounds, this pathway is generally not favored as it disrupts the stable aromatic system. Therefore, a radical bromination approach is not considered a viable strategy for the synthesis of 2,6-dibromo-3-fluorobenzonitrile from 3-fluorobenzonitrile.

Halogenation through Halodeboronation of Precursor Aryl Boronic Acids

A powerful method for the regioselective introduction of halogens onto an aromatic ring is the halodeboronation of aryl boronic acids. This reaction involves the substitution of a boronic acid group with a halogen. A scalable synthesis of the related compound, 2-bromo-3-fluorobenzonitrile, has been successfully developed using this methodology nih.govacs.orgacs.org. In this reported synthesis, 2-cyano-6-fluorophenylboronic acid is treated with a brominating agent in the presence of a catalyst to yield the desired product.

Extending this methodology to the synthesis of 2,6-dibromo-3-fluorobenzonitrile would theoretically be possible. The hypothetical retrosynthetic route would involve the disconnection of the two bromine atoms, leading back to a 3-fluoro-2,6-bis(dihydroxyboranyl)benzonitrile precursor. However, the synthesis of this specific diboronic acid derivative is not readily described and would likely involve a complex multi-step process, making this approach less practical than other methods.

Multistep Synthesis Routes to 2,6-Dibromo-3-fluorobenzonitrile

A more practical and controllable approach to the synthesis of 2,6-dibromo-3-fluorobenzonitrile is through a multistep synthetic sequence involving functional group interconversions. A key strategy involves the introduction of the bromine atoms and the nitrile group in a stepwise manner, which allows for greater control over the regiochemistry.

Stepwise Functional Group Interconversions

A plausible and documented synthetic route starts from a readily available precursor and proceeds through a key amino-bromo intermediate. A Chinese patent details a crucial step in such a sequence sigmaaldrich.com.

The synthesis can be envisioned as follows:

Bromination of an Amino Precursor: The synthesis begins with 2-fluoro-5-aminobenzonitrile. This compound undergoes electrophilic bromination. The amino group is a strong activating and ortho-, para-directing group, while the fluorine is also an ortho-, para-director. The cyano group is a deactivating meta-director. The powerful directing effect of the amino group ensures that bromination occurs at the position ortho to it, which is also ortho to the fluorine atom. This reaction yields 2-bromo-3-amino-6-fluorobenzonitrile with high regioselectivity and good yield.

| Step | Reactants | Reagents/Conditions | Product | Yield |

| 1 | 2-Fluoro-5-aminobenzonitrile | N-bromosuccinimide, Ethanol (B145695), 0-5 °C | 2-Bromo-3-amino-6-fluorobenzonitrile | 86.5% |

Sandmeyer Reaction: The resulting 2-bromo-3-amino-6-fluorobenzonitrile can then be converted to the target compound, 2,6-dibromo-3-fluorobenzonitrile, via a Sandmeyer reaction. This classic transformation involves the diazotization of the amino group with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid, followed by the introduction of the second bromine atom using a copper(I) bromide catalyst. The Sandmeyer reaction is a well-established and reliable method for the conversion of aryl amines to aryl halides nih.govnih.gov.

| Step | Reactant | Reagents/Conditions | Product |

| 2 | 2-Bromo-3-amino-6-fluorobenzonitrile | 1. NaNO₂, HBr, H₂O, 0-5 °C; 2. CuBr | 2,6-Dibromo-3-fluorobenzonitrile |

This multi-step approach offers a significant advantage in terms of regiochemical control, leading to the desired 2,6-dibromo-3-fluorobenzonitrile isomer with high purity.

Precursor Design and Synthesis (e.g., from related fluorobenzonitriles or brominated intermediates)

The synthesis of 2,6-Dibromo-3-fluorobenzonitrile logically commences with carefully selected precursors that already contain some of the required functionalities. The two primary approaches involve either starting with a fluorinated benzonitrile (B105546) and introducing bromine atoms, or beginning with a dibrominated aromatic compound and subsequently adding the fluoro and cyano groups.

A common strategy involves the direct bromination of a fluorobenzonitrile precursor. For instance, starting with 3-fluorobenzonitrile, a direct bromination step could be envisioned. However, controlling the regioselectivity of this electrophilic substitution to achieve the desired 2,6-dibromo substitution pattern can be challenging due to the directing effects of the fluorine and nitrile groups.

A more controlled approach often involves multi-step sequences starting from simpler, commercially available materials. For example, a synthetic route could begin with an aminofluorobenzene derivative, where the amino group can be used to direct the bromination steps before being converted to the nitrile. The synthesis of related compounds, such as 6-Amino-3-bromo-2-fluorobenzonitrile, highlights this type of strategy, which involves nitration, reduction of the nitro group to an amine, and then selective bromination.

Below is a table outlining potential precursor strategies:

Table 1: Precursor Design Strategies for 2,6-Dibromo-3-fluorobenzonitrile| Starting Material | Synthetic Strategy | Key Transformations |

|---|---|---|

| 3-Fluorobenzonitrile | Direct dibromination | Electrophilic Aromatic Substitution |

| 2-Fluoro-5-aminobenzonitrile | Multi-step synthesis | Bromination, Diazotization, Sandmeyer Reaction |

| 1,3-Dibromo-2-fluorobenzene | Introduction of nitrile group | Cyanation Reaction (e.g., Rosenmund-von Braun) |

These pathways illustrate the importance of retrosynthetic analysis in designing a viable synthesis, where the choice of precursor is dictated by the availability of starting materials and the desire to control the regiochemical outcome of the halogenation and cyanation steps.

Nitrile Group Introduction Methodologies (e.g., from corresponding carboxylic acids or amides)

The introduction of the nitrile functional group is a critical step in the synthesis of 2,6-Dibromo-3-fluorobenzonitrile and its precursors. This transformation can be achieved through several established methods, most notably from corresponding amides or via the Sandmeyer reaction.

Dehydration of Amides: One of the most common methods for synthesizing nitriles is the dehydration of a primary amide. ebsco.com This reaction typically involves treating the corresponding 2,6-dibromo-3-fluorobenzamide (B1461087) with a dehydrating agent. A variety of reagents can effect this transformation, including phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride. The reaction proceeds by converting the amide's hydroxyl group into a better leaving group, which is then eliminated to form the carbon-nitrogen triple bond. A general procedure for the dehydration of amides to nitriles involves stirring the amide with a suitable dehydrating agent in an appropriate solvent until the reaction is complete, as monitored by techniques like TLC or GC-MS. chemicalbook.com

Sandmeyer Reaction: The Sandmeyer reaction provides a route to benzonitriles from an aniline (B41778) (amino-substituted benzene) precursor. wikipedia.org In the context of synthesizing 2,6-Dibromo-3-fluorobenzonitrile, this would involve starting with 2,6-dibromo-3-fluoroaniline. The aniline is first treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. This intermediate is then reacted with a copper(I) cyanide salt, which facilitates the replacement of the diazonium group with a nitrile group. This method is particularly useful when the aniline precursor is readily accessible.

Table 2: Comparison of Nitrile Introduction Methodologies

| Method | Precursor | Reagents | Key Features |

|---|---|---|---|

| Dehydration of Amide | 2,6-Dibromo-3-fluorobenzamide | P₂O₅, SOCl₂, (CF₃CO)₂O | Generally high yielding; requires synthesis of the amide precursor. |

Advanced Catalytic Methods in 2,6-Dibromo-3-fluorobenzonitrile Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of a highly substituted molecule like 2,6-Dibromo-3-fluorobenzonitrile can benefit significantly from these advanced techniques.

Transition Metal-Catalyzed Coupling Reactions for Aromatic C-X Bond Formation (X=Halogen)

The regioselective introduction of halogen atoms onto an aromatic ring is a fundamental challenge in organic synthesis. While traditional electrophilic halogenation methods exist, transition metal-catalyzed reactions have emerged as powerful alternatives, offering improved control and milder reaction conditions. nih.gov These methods often proceed through mechanisms that allow for the functionalization of specific C-H bonds, a process known as C-H activation or functionalization.

For the synthesis of 2,6-Dibromo-3-fluorobenzonitrile, a transition metal catalyst could potentially be used to directly brominate a 3-fluorobenzonitrile precursor at the 2 and 6 positions. Catalysts based on metals like palladium, iridium, or copper have been developed for C-H halogenation. For instance, iridium-catalyzed arene borylation followed by halogenation is a strategy for achieving meta-halogenation. acs.org While not a direct C-H halogenation, it represents a modern catalytic approach to regiocontrolled halogen introduction. Gold(III) has also been shown to catalyze the halogenation of aromatic boronates. acs.org These catalytic systems offer the potential for high regioselectivity that may not be achievable with traditional methods.

Palladium-Catalyzed C-C Coupling in Precursor Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing the carbon framework of complex organic molecules, including the precursors to 2,6-Dibromo-3-fluorobenzonitrile. scielo.br Reactions such as the Suzuki-Miyaura, Stille, and Kumada couplings allow for the formation of C-C bonds between different carbon centers, which is crucial for assembling the substituted aromatic ring.

In a potential synthetic route, a Suzuki-Miyaura coupling could be employed to connect an appropriately substituted aryl boronic acid with an aryl halide. For example, a dibromofluorophenyl boronic acid could be coupled with a partner that contains the nitrile functionality or a precursor to it. The versatility of these reactions is enhanced by the wide variety of available palladium catalysts and ligands, which can be tuned to optimize the reaction for specific substrates. researchgate.net For example, palladium acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used catalyst precursors, often in combination with phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) or more sterically hindered biarylphosphines. scielo.brresearchgate.net

Table 3: Representative Palladium-Catalyzed Coupling Reactions for Precursor Synthesis

| Reaction Name | Coupling Partners | Typical Catalyst System | Application in Precursor Synthesis |

|---|---|---|---|

| Suzuki-Miyaura | Aryl Boronic Acid + Aryl Halide | Pd(OAc)₂, Pd(PPh₃)₄, Ligands (e.g., PPh₃, SPhos), Base | Assembling the substituted aromatic ring from smaller fragments. |

| Stille | Organostannane + Aryl Halide | Pd₂(dba)₃, Ligands (e.g., PPh₃) | Formation of C-C bonds with tolerance for various functional groups. |

| Kumada | Grignard Reagent + Aryl Halide | Pd or Ni catalysts | Coupling of organomagnesium compounds with organic halides. scielo.br |

The use of these reactions early in the synthesis allows for the construction of a complex aromatic core that can then be further functionalized to yield the final target molecule.

Biocatalytic Approaches (if applicable from broader context)

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers the potential for high selectivity and environmentally benign reaction conditions. While the direct biocatalytic synthesis of 2,6-Dibromo-3-fluorobenzonitrile has not been specifically reported, the principles of biocatalysis could be applied to its synthesis.

Enzymes known as halogenases are capable of regioselectively adding halogen atoms to aromatic substrates. A hypothetical biocatalytic approach could involve using a genetically engineered halogenase to selectively brominate 3-fluorobenzonitrile at the desired positions. This would represent a green chemistry alternative to traditional chemical methods.

Furthermore, multi-enzyme cascade reactions, where several enzymes work in tandem to perform a series of transformations, are a growing area of research. nih.gov It is conceivable that a synthetic pathway could be designed where enzymes are used to build a precursor molecule, which is then converted to the final product through subsequent chemical steps. For example, enzymes could be used to synthesize a chiral intermediate, which is then elaborated into the target structure. Although still a developing field for the synthesis of complex halogenated aromatics, biocatalysis holds promise for future synthetic strategies.

Reactivity and Reaction Mechanisms of 2,6 Dibromo 3 Fluorobenzonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides bearing strong electron-withdrawing groups. bldpharm.comlibretexts.org The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex, followed by the expulsion of a leaving group. chemicalbook.comnih.gov

The nitrile group in 2,6-dibromo-3-fluorobenzonitrile is a powerful activating group, withdrawing electron density from the aromatic ring and stabilizing the negative charge of the Meisenheimer intermediate, particularly when the charge is delocalized to the positions ortho and para to it. libretexts.org

Displacement of Halogen Substituents (Bromine and Fluorine)

In SNAr reactions, the rate of substitution is highly dependent on the nature of the leaving group. Generally, for halogens, the leaving group ability in SNAr follows the order F > Cl > Br > I. This is because the rate-determining step is typically the initial attack of the nucleophile, which is facilitated by the high electronegativity of the halogen, making the attached carbon more electrophilic. Fluorine, being the most electronegative halogen, strongly polarizes the carbon-fluorine bond, making it the most susceptible to nucleophilic attack.

Therefore, in 2,6-dibromo-3-fluorobenzonitrile, the fluorine atom is the most likely site for nucleophilic displacement under SNAr conditions. The bromine atoms would be significantly less reactive towards this type of substitution. For instance, studies on dihalogenated molecules activated by electron-withdrawing groups consistently show the preferential substitution of fluorine over other halogens. nih.gov

Table 1: Expected Regioselectivity in SNAr Reactions of 2,6-Dibromo-3-fluorobenzonitrile

| Nucleophile | Expected Major Product | Rationale |

|---|---|---|

| Sodium Methoxide (NaOMe) | 2,6-Dibromo-3-methoxybenzonitrile | The highly electronegative fluorine atom makes the C-F bond the most activated site for nucleophilic attack. |

| Ammonia (B1221849) (NH₃) | 3-Amino-2,6-dibromobenzonitrile | The C-F bond is the primary site for substitution in SNAr reactions. |

Influence of Ortho- and Para-Substituents on Reactivity

The efficiency and regioselectivity of SNAr reactions are profoundly influenced by the position of electron-withdrawing substituents relative to the leaving group. libretexts.orgresearchgate.net These groups exert their activating effect most strongly when they are positioned ortho or para to the site of substitution, as this allows for direct resonance stabilization of the negative charge in the Meisenheimer intermediate. libretexts.org

In the case of 2,6-dibromo-3-fluorobenzonitrile:

Activation of the C-Br bonds: The nitrile group is ortho to both bromine atoms. This positioning provides powerful activation for the displacement of the bromine atoms, as the negative charge of the intermediate can be effectively delocalized onto the nitrogen of the nitrile group.

Despite the stronger resonance activation for bromide displacement, the intrinsic reactivity order of halogens in SNAr (F > Br) often dominates. Therefore, substitution of fluorine is still the most probable outcome. However, under forcing conditions or with specific catalytic systems, displacement of the ortho bromine atoms could potentially be achieved.

Palladium-Catalyzed Cross-Coupling Reactions of 2,6-Dibromo-3-fluorobenzonitrile

Palladium-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. google.comrsc.org For polyhalogenated substrates, the key challenge is achieving regioselectivity. The reactivity of aryl halides in the crucial oxidative addition step of the catalytic cycle generally follows the order: I > Br > Cl >> F. nih.gov This trend is opposite to that of SNAr reactions.

For 2,6-dibromo-3-fluorobenzonitrile, this reactivity difference is stark: the C-Br bonds are significantly more reactive than the C-F bond in palladium-catalyzed couplings. The C-F bond is typically considered inert under standard cross-coupling conditions, offering a valuable functional handle for subsequent transformations.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.gov Given the reactivity pattern (C-Br >> C-F), 2,6-dibromo-3-fluorobenzonitrile is expected to undergo selective coupling at the C-Br positions.

It is anticipated that mono-arylation would occur preferentially at the C2 position over the C6 position due to potential steric hindrance from the adjacent fluorine atom at C3. However, controlling the reaction to achieve selective mono-coupling versus di-coupling often requires careful optimization of reaction conditions, such as the stoichiometry of the boronic acid, reaction time, and temperature. Research on the regioselective Suzuki coupling of dihaloarenes has shown that such control is feasible. nih.govresearchgate.net

Table 2: Predicted Products and Conditions for Suzuki-Miyaura Coupling

| Boronic Acid (Equivalents) | Catalyst/Ligand System (Example) | Expected Major Product |

|---|---|---|

| Phenylboronic acid (1.0 eq) | Pd(PPh₃)₄, Na₂CO₃ | 2-Bromo-3-fluoro-6-phenylbenzonitrile |

| Phenylboronic acid (2.2 eq) | Pd₂(dba)₃, S-Phos, K₃PO₄ | 3-Fluoro-2,6-diphenylbenzonitrile |

Heck and Sonogashira Coupling Potentials

Similar to the Suzuki coupling, the Heck and Sonogashira reactions are expected to proceed selectively at the C-Br bonds.

Heck Coupling: This reaction couples the aryl bromide with an alkene. It would likely yield mono- or di-alkenylated products depending on the conditions, with the C-F bond remaining intact for further chemistry.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne. It is a highly reliable method for introducing alkynyl moieties. The chemoselectivity for C-Br bonds over C-Cl and C-F bonds is well-documented in polyhalogenated systems.

Regioselective Coupling Strategies

Achieving selective functionalization of 2,6-dibromo-3-fluorobenzonitrile is critical for its use as a building block. The inherent reactivity differences between the C-Br and C-F bonds provide the primary basis for regioselectivity.

Sequential Palladium-Coupling: The first strategy involves a stepwise functionalization of the C-Br bonds. By using one equivalent of a coupling partner (e.g., a boronic acid in a Suzuki reaction), it is possible to achieve mono-substitution. The remaining C-Br bond can then be subjected to a different cross-coupling reaction to install a second, distinct group.

Orthogonal Reactivity (Coupling followed by SNAr): A more advanced strategy leverages the orthogonal reactivity of the different halogen atoms. First, one or both C-Br bonds can be functionalized using palladium catalysis, leaving the C-F bond untouched. The resulting product, a fluorobenzonitrile derivative, can then undergo a subsequent SNAr reaction to displace the fluorine atom with a nucleophile (e.g., an amine, alkoxide, or thiol). This orthogonal approach allows for the programmed synthesis of complex, highly substituted aromatic structures from a single starting material.

Nitrile Group Reactivity and Transformations

The carbon-nitrogen triple bond of the nitrile group is a key site of reactivity, participating in a variety of addition and transformation reactions.

The nitrile group of 2,6-dibromo-3-fluorobenzonitrile can be converted into a carboxylic acid functional group through hydrolysis. This transformation can be achieved under either acidic or alkaline conditions, typically requiring heat.

Under acidic conditions, the nitrile is heated with a mineral acid like hydrochloric acid or sulfuric acid in the presence of water. The reaction proceeds through protonation of the nitrogen atom, followed by nucleophilic attack by water. A series of proton transfer and tautomerization steps leads to an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid, 2,6-dibromo-3-fluorobenzoic acid, and an ammonium (B1175870) salt. acs.org

Alternatively, alkaline hydrolysis involves heating the nitrile with a strong base such as sodium hydroxide. acs.org This process yields a carboxylate salt and ammonia gas. To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified with a strong acid to protonate the carboxylate ion. acs.org

| Reaction | Reagents and Conditions | Product |

| Acid Hydrolysis | Dilute H₂SO₄ or HCl, H₂O, Heat (reflux) | 2,6-Dibromo-3-fluorobenzoic acid |

| Alkaline Hydrolysis | 1. NaOH (aq), Heat (reflux) 2. H₃O⁺ (e.g., HCl) | 2,6-Dibromo-3-fluorobenzoic acid |

This interactive table summarizes common conditions for the hydrolysis of nitriles.

The nitrile group is readily reduced to a primary amine (benzylamine derivative) using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, capable of reducing nitriles to amines in high yield. masterorganicchemistry.com The reaction involves the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile, followed by an aqueous workup to protonate the resulting nitrogen intermediate. This process converts 2,6-dibromo-3-fluorobenzonitrile into (2,6-dibromo-3-fluorophenyl)methanamine.

Partial reduction to an imine is more challenging but can be achieved with specific reagents like diisobutylaluminium hydride (DIBAL-H), which delivers a single hydride equivalent at low temperatures, followed by hydrolysis of the resulting imine.

| Reducing Agent | Product | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | A strong, non-selective reducing agent. masterorganicchemistry.com |

| Catalytic Hydrogenation (e.g., H₂/Raney Ni) | Primary Amine | Often requires high pressure and temperature. |

| Diisobutylaluminium Hydride (DIBAL-H) | Imine (after hydrolysis) | Allows for partial reduction at low temperatures. |

This interactive table outlines common reagents for nitrile reduction.

The nitrile group can participate as a 2π component in cycloaddition reactions to construct heterocyclic rings. A prominent example is the [3+2] cycloaddition with azides to form tetrazoles. researchgate.netyoutube.com This reaction, often catalyzed by Lewis acids (like zinc salts) or Brønsted acids, involves the addition of an azide (B81097) ion (N₃⁻) to the nitrile. organic-chemistry.orgacs.org The resulting linear intermediate then cyclizes to form the stable, aromatic 5-(2,6-dibromo-3-fluorophenyl)-1H-tetrazole. Tetrazoles are recognized as important bioisosteres of carboxylic acids in medicinal chemistry. researchgate.netyoutube.com

Another type of cycloaddition is the transition-metal-catalyzed [2+2+2] cycloaddition, where the nitrile can react with two alkyne molecules to form a substituted pyridine (B92270) ring. uwindsor.ca

| Reaction Type | Reactant | Catalyst/Conditions | Product |

| [3+2] Cycloaddition | Sodium Azide (NaN₃) | ZnCl₂, H₂O or NH₄Cl, DMF, Heat | 5-(2,6-Dibromo-3-fluorophenyl)-1H-tetrazole |

| [2+2+2] Cycloaddition | Alkynes (2 equiv.) | Cobalt or Rhodium complex | Substituted Pyridine |

This interactive table provides examples of cycloaddition reactions involving nitriles.

Metalation and Organometallic Derivatives of 2,6-Dibromo-3-fluorobenzonitrile

The halogen atoms on the aromatic ring are key sites for the formation of organometallic reagents, which are powerful intermediates for creating new carbon-carbon and carbon-heteroatom bonds.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective deprotonation of an aromatic ring at a position ortho to a directing metalation group (DMG). organic-chemistry.orgthieme-connect.com Both fluorine and the nitrile group can function as DMGs. In a hypothetical scenario without the bromo substituents, the fluorine atom would direct lithiation to the C-2 and C-4 positions, while the nitrile group would direct to the C-2 position.

However, in 2,6-dibromo-3-fluorobenzonitrile, the positions ortho to the primary DMGs (C-2 and C-4) are already occupied by bromine atoms. Consequently, a direct deprotonation of a C-H bond via a typical DoM pathway is sterically hindered and electronically disfavored. Instead of C-H activation, the reaction with a strong organolithium base, such as n-butyllithium, proceeds via a different mechanism known as lithium-halogen exchange, as detailed in the following section.

The bromine atoms of 2,6-dibromo-3-fluorobenzonitrile are susceptible to reaction with metals or organometallic reagents to form Grignard or organolithium derivatives.

Grignard Reagents: The formation of a Grignard reagent involves the reaction of an aryl halide with magnesium metal, typically in an ether solvent like THF or diethyl ether. mnstate.edusigmaaldrich.comstackexchange.com For 2,6-dibromo-3-fluorobenzonitrile, this would likely result in a mono-Grignard reagent, where one of the bromine atoms is converted to a -MgBr group. The formation of a di-Grignard species is also possible but generally requires more forcing conditions. researchgate.net

Organolithium Species: A more common and often cleaner method to generate an organometallic intermediate from this compound is through lithium-halogen exchange. princeton.edu This reaction is typically performed at low temperatures (e.g., -78 °C) by treating the dibromo compound with an alkyllithium reagent, most commonly n-butyllithium (n-BuLi). wikipedia.org The reaction is generally fast and selective for the heavier halogen, favoring bromine over fluorine.

A key question is the regioselectivity: which of the two non-equivalent bromine atoms undergoes exchange?

C-2 Bromine: This position is ortho to the electron-withdrawing nitrile group and meta to the fluorine. The ortho-nitrile group may exert a combination of steric hindrance and electronic activation.

C-6 Bromine: This position is ortho to the fluorine and meta to the nitrile group.

The precise outcome can depend subtly on reaction conditions, but often the more sterically accessible position or the one activated by a stronger directing group will react preferentially. Once formed, these organolithium or Grignard intermediates are potent nucleophiles, reacting readily with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, etc.) to introduce new functional groups onto the aromatic ring.

| Organometallic Reagent | Method of Formation | Typical Conditions |

| Grignard Reagent | Reaction with Magnesium metal | Mg turnings, THF or Et₂O, often requires initiation (e.g., I₂, heat) stackexchange.com |

| Organolithium Species | Lithium-Halogen Exchange | n-Butyllithium, THF, -78 °C princeton.eduwikipedia.org |

This interactive table summarizes the formation of organometallic derivatives.

Exploration of Other Electrophilic or Radical Reactions

The reactivity of 2,6-Dibromo-3-fluorobenzonitrile in electrophilic and radical reactions is dictated by the interplay of the directing and activating or deactivating effects of its substituents. The bromine, fluorine, and nitrile groups are all electron-withdrawing, making the aromatic ring significantly deactivated towards electrophilic attack.

Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution (EAS) reactions, such as nitration, sulfonation, and Friedel-Crafts reactions, are expected to be challenging for 2,6-Dibromo-3-fluorobenzonitrile due to the strong deactivating nature of the substituents. libretexts.orguomustansiriyah.edu.iq The nitrile group (-CN) is a powerful deactivating group and a meta-director. libretexts.org The halogen atoms (Br and F) are also deactivating but are ortho-, para-directors. libretexts.org

In the case of 2,6-Dibromo-3-fluorobenzonitrile, the positions on the aromatic ring are C4 and C5. The directing effects of the substituents would determine the regioselectivity of any potential electrophilic substitution. The fluorine atom at C3 and the bromine atoms at C2 and C6 would direct an incoming electrophile to the C4 and C5 positions. The nitrile group at C1 would direct to the C3 and C5 positions. The cumulative effect of these groups would likely lead to a complex mixture of products, if the reaction proceeds at all under standard electrophilic substitution conditions.

Nitration and Sulfonation: These reactions typically require harsh conditions, such as the use of fuming nitric acid or oleum. uomustansiriyah.edu.iq Given the highly deactivated nature of the ring in 2,6-Dibromo-3-fluorobenzonitrile, even more forcing conditions might be necessary, which could lead to decomposition of the starting material. The expected products would be nitro or sulfonic acid derivatives, with the position of substitution influenced by the directing effects of the existing groups.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not successful on strongly deactivated aromatic rings. wikipedia.orgmt.com The presence of the electron-withdrawing nitrile and halogen groups would likely prevent these reactions from occurring under standard Lewis acid catalysis (e.g., AlCl₃). wikipedia.orgmt.com

Radical Reactions:

The cyano group can act as a radical acceptor in certain cascade reactions. rsc.org However, information on the specific radical reactions of 2,6-Dibromo-3-fluorobenzonitrile is scarce.

Radical Bromination: Free radical bromination, often using N-bromosuccinimide (NBS) with a radical initiator, typically targets benzylic positions. masterorganicchemistry.com Since 2,6-Dibromo-3-fluorobenzonitrile lacks a benzylic hydrogen, this specific type of radical substitution is not applicable. Radical substitution on the aromatic ring itself is also a possibility, but predicting the regioselectivity can be complex.

Data on Related Reactions

| Reaction Type | Reagents and Conditions | Expected Outcome on Deactivated Rings |

| Nitration | Concentrated HNO₃, Concentrated H₂SO₄, heat | Substitution of a hydrogen atom with a nitro group (-NO₂). |

| Sulfonation | Fuming H₂SO₄ (oleum), heat | Substitution of a hydrogen atom with a sulfonic acid group (-SO₃H). |

| Friedel-Crafts Acylation | Acyl halide, Lewis acid (e.g., AlCl₃), often fails | Generally does not proceed due to ring deactivation. wikipedia.orgmt.com |

| Friedel-Crafts Alkylation | Alkyl halide, Lewis acid (e.g., AlCl₃), often fails | Generally does not proceed; prone to rearrangements if it does. wikipedia.orgmt.com |

Derivatization and Functionalization of 2,6 Dibromo 3 Fluorobenzonitrile

Synthesis of Novel Polyhalogenated Benzonitrile (B105546) Derivatives

The presence of two bromine atoms on the aromatic ring of 2,6-dibromo-3-fluorobenzonitrile opens up avenues for further halogenation, leading to the creation of novel polyhalogenated benzonitrile derivatives. These derivatives are of interest as they can serve as precursors to flame retardants, pesticides, and other specialty chemicals. The reactivity of the aromatic ring towards further halogenation is influenced by the existing substituents. The electron-withdrawing nature of the cyano and fluoro groups deactivates the ring towards electrophilic substitution, while the bromo groups have a more complex influence.

One potential route for creating further halogenated derivatives is through electrophilic aromatic substitution. For instance, direct bromination or chlorination could introduce additional halogen atoms onto the ring, although this would likely require harsh reaction conditions due to the deactivated nature of the starting material.

A more controlled approach could involve the conversion of one of the bromo groups into a more reactive functionality, followed by the introduction of a different halogen. For example, a bromo group could be converted to a hydroxyl or amino group, which would activate the ring towards subsequent halogenation at specific positions.

Another strategy involves the use of radical chain reactions. For example, radical bromination conditions could potentially lead to the substitution of the remaining hydrogen atom on the ring, yielding a tetrasubstituted benzonitrile. The precise conditions for these transformations would need to be carefully optimized to achieve the desired regioselectivity and yield.

Table 1: Plausible Synthesis of Polyhalogenated Benzonitrile Derivatives

| Starting Material | Reagents and Conditions | Potential Product |

|---|---|---|

| 2,6-Dibromo-3-fluorobenzonitrile | Br₂, FeBr₃, heat | 2,4,6-Tribromo-3-fluorobenzonitrile |

| 2,6-Dibromo-3-fluorobenzonitrile | N-Chlorosuccinimide, MeCN | 2,6-Dibromo-4-chloro-3-fluorobenzonitrile |

Formation of Biaryl Compounds via Cross-Coupling Reactions

The two bromine atoms in 2,6-dibromo-3-fluorobenzonitrile are excellent handles for transition metal-catalyzed cross-coupling reactions, enabling the synthesis of a diverse range of biaryl compounds. These structures are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The differential reactivity of the two bromine atoms, influenced by the adjacent fluoro and cyano groups, could potentially allow for selective and sequential couplings.

The Suzuki-Miyaura coupling, which utilizes organoboron reagents, is a powerful tool for this purpose. libretexts.orgnih.gov By reacting 2,6-dibromo-3-fluorobenzonitrile with an arylboronic acid in the presence of a palladium catalyst and a base, one or both bromine atoms can be replaced with an aryl group. libretexts.org The choice of catalyst, ligands, and reaction conditions can influence the selectivity of the reaction, potentially favoring monosubstitution at either the 2- or 6-position. beilstein-journals.orgnih.gov

Similarly, the Stille coupling, which employs organotin reagents, offers another versatile method for C-C bond formation. harvard.edupsu.edunih.gov The reaction of 2,6-dibromo-3-fluorobenzonitrile with an arylstannane under palladium catalysis can yield the corresponding biaryl product. The Heck reaction, involving the coupling with an alkene, can also be employed to introduce vinyl groups, which can be further functionalized. mdpi.comlibretexts.orgresearchgate.netresearchgate.net

Table 2: Potential Biaryl Synthesis via Cross-Coupling Reactions

| Coupling Reaction | Reagents | Potential Product |

|---|---|---|

| Suzuki-Miyaura | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | 2-Aryl-6-bromo-3-fluorobenzonitrile or 2,6-Diaryl-3-fluorobenzonitrile |

| Stille | Arylstannane, Pd(PPh₃)₄ | 2-Aryl-6-bromo-3-fluorobenzonitrile or 2,6-Diaryl-3-fluorobenzonitrile |

Preparation of Fused Heterocyclic Systems

The cyano group of 2,6-dibromo-3-fluorobenzonitrile is a key functionality for the construction of fused heterocyclic systems. These structures are of significant interest due to their diverse biological activities and applications in materials science. researchgate.netnih.govresearchgate.netrsc.orgacs.org

One important application is in the synthesis of phthalocyanines. researchgate.netumich.eduumich.eduresearchgate.net While 2,6-dibromo-3-fluorobenzonitrile is not a phthalonitrile (B49051) itself, it can be envisioned as a precursor. For instance, nucleophilic substitution of the bromo groups with cyanide ions, a reaction known as the Rosenmund-von Braun reaction, could potentially yield a substituted phthalonitrile. This resulting dinitrile could then undergo cyclotetramerization in the presence of a metal salt to form a substituted phthalocyanine (B1677752). The substituents on the periphery of the phthalocyanine ring would influence its solubility, aggregation behavior, and electronic properties.

Furthermore, the cyano group can participate in various cyclization reactions with adjacent functional groups, which could be introduced by modifying the bromo substituents. For example, conversion of a bromo group to an amino or hydroxyl group would set the stage for intramolecular cyclization to form fused pyridines, pyrimidines, or oxazines.

Table 3: Potential Routes to Fused Heterocyclic Systems

| Target Heterocycle | Proposed Synthetic Strategy |

|---|---|

| Substituted Phthalocyanine | Conversion of bromo groups to cyano groups via Rosenmund-von Braun reaction, followed by cyclotetramerization. |

| Fused Pyridine (B92270) | Conversion of a bromo group to an amino group, followed by intramolecular cyclization onto the cyano group. |

Incorporation into Polymeric Materials or Ligands

The difunctional nature of 2,6-dibromo-3-fluorobenzonitrile, with its two reactive bromine atoms, makes it an attractive monomer for the synthesis of novel polymers through polycondensation reactions. gdckulgam.edu.infarabi.universitymelscience.comresearchgate.net These polymers could exhibit interesting properties such as thermal stability, flame retardancy, and specific electronic characteristics due to the presence of the fluoro and cyano groups.

Furthermore, the ability of the nitrile group and the halogen atoms to coordinate with metal ions suggests that 2,6-dibromo-3-fluorobenzonitrile and its derivatives could serve as ligands in coordination chemistry. By coordinating to a metal center, these ligands can be used to construct metal-organic frameworks (MOFs) or discrete coordination complexes with potential applications in catalysis, gas storage, and sensing.

Table 4: Potential Polymerization and Ligand Applications

| Application | Description |

|---|---|

| Polyarylether Synthesis | Polycondensation with a bisphenol comonomer to form a polyarylether. |

| Polyaniline Derivative Synthesis | Polycondensation with an aniline (B41778) derivative. |

Synthesis of Conjugated Systems and Optoelectronic Materials Precursors

The aromatic core and the presence of reactive handles in 2,6-dibromo-3-fluorobenzonitrile make it a valuable building block for the synthesis of conjugated systems and precursors for optoelectronic materials. nih.govseferoslab.comresearchgate.netrsc.orgmsstate.edu Conjugated polymers are of great interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Through cross-coupling reactions such as Suzuki, Stille, or direct heteroarylation polymerization, 2,6-dibromo-3-fluorobenzonitrile can be polymerized with other aromatic or heteroaromatic comonomers to create extended π-conjugated systems. nih.govrsc.org The inclusion of the fluoro and cyano groups in the polymer backbone can significantly influence the electronic properties, such as the HOMO/LUMO energy levels, which are crucial for the performance of optoelectronic devices.

For instance, copolymerization of 2,6-dibromo-3-fluorobenzonitrile with a thiophene-based comonomer could lead to a donor-acceptor type conjugated polymer, where the electron-withdrawing nature of the benzonitrile unit and the electron-donating nature of the thiophene (B33073) unit create a charge-transfer character. This is a common strategy for designing low bandgap polymers for photovoltaic applications. The bromine atoms also provide sites for further post-polymerization functionalization, allowing for fine-tuning of the material's properties.

Table 5: Potential Pathways to Conjugated Systems

| Reaction Type | Comonomer | Potential Conjugated System |

|---|---|---|

| Suzuki Polycondensation | Aromatic or heteroaromatic diboronic acid | Alternating conjugated copolymer |

| Stille Polycondensation | Aromatic or heteroaromatic distannane | Alternating conjugated copolymer |

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For 2,6-Dibromo-3-fluorobenzonitrile, ¹H, ¹³C, and ¹⁹F NMR spectroscopy would provide definitive evidence for its structure.

In a hypothetical ¹H NMR spectrum, one would expect to observe two aromatic protons, likely appearing as doublets or doublet of doublets due to coupling with each other and with the fluorine atom. The precise chemical shifts and coupling constants would be invaluable for confirming the substitution pattern on the benzene ring.

¹³C NMR spectroscopy would reveal the number of unique carbon environments. For 2,6-Dibromo-3-fluorobenzonitrile, seven distinct signals would be expected: one for the nitrile carbon, and six for the aromatic carbons, each influenced differently by the bromine and fluorine substituents. The chemical shifts of the carbons directly bonded to the halogens would be significantly affected.

¹⁹F NMR is particularly informative, providing a single resonance for the fluorine atom. The coupling of this fluorine with adjacent protons and carbons would further corroborate the structural assignment.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of a compound. For 2,6-Dibromo-3-fluorobenzonitrile (C₇H₂Br₂FN), high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula by providing a highly accurate mass measurement. The presence of two bromine atoms would result in a characteristic isotopic pattern in the mass spectrum, with M, M+2, and M+4 peaks in an approximate ratio of 1:2:1, providing clear evidence for the dibrominated nature of the molecule.

Electron ionization (EI) mass spectrometry would likely lead to fragmentation of the molecule. The analysis of these fragment ions can provide further structural information. Common fragmentation pathways for benzonitriles include the loss of the cyano group (CN) and halogen atoms. Studying these fragmentation patterns helps to piece together the molecular structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their vibrational modes. For 2,6-Dibromo-3-fluorobenzonitrile, the most characteristic vibrations would be:

C≡N stretch: A sharp, intense band in the IR spectrum, typically appearing around 2220-2240 cm⁻¹, is indicative of the nitrile group.

Aromatic C-H stretch: These vibrations are usually observed above 3000 cm⁻¹.

Aromatic C=C stretches: A series of bands in the 1400-1600 cm⁻¹ region corresponds to the stretching of the carbon-carbon bonds within the benzene ring.

C-Br and C-F stretches: The carbon-halogen stretching vibrations occur at lower frequencies. The C-F stretch is typically found in the 1000-1400 cm⁻¹ range, while the C-Br stretch appears at lower wavenumbers, generally between 500 and 600 cm⁻¹.

Computational methods, such as Density Functional Theory (DFT), are often employed to calculate the theoretical vibrational frequencies. These calculated spectra can then be compared with the experimental IR and Raman spectra to aid in the assignment of the observed bands. researchgate.netnih.gov Studies on similar molecules, like 2,6-difluorobenzonitrile, have shown good agreement between experimental and DFT-calculated vibrational frequencies. researchgate.net

| Functional Group | Typical Wavenumber (cm⁻¹) in IR/Raman |

| C≡N (Nitrile) | 2220-2240 |

| Aromatic C-H | >3000 |

| Aromatic C=C | 1400-1600 |

| C-F | 1000-1400 |

| C-Br | 500-600 |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. nih.gov A single-crystal X-ray diffraction study of 2,6-Dibromo-3-fluorobenzonitrile would unequivocally confirm its molecular structure and provide insights into the non-covalent interactions that govern its packing in the solid state.

Theoretical and Computational Studies on 2,6 Dibromo 3 Fluorobenzonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of 2,6-Dibromo-3-fluorobenzonitrile. These calculations provide a robust framework for predicting various molecular attributes.

Prediction of Molecular Geometry and Electronic Structure

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in 2,6-Dibromo-3-fluorobenzonitrile. These calculations typically involve geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. The resulting optimized geometry provides data on bond lengths, bond angles, and dihedral angles.

The electronic structure of the molecule, including the distribution of electron density and the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO and the Lowest Unoccupied Molecular Orbital - LUMO), is also determined. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

Table 1: Predicted Molecular Geometry Parameters for 2,6-Dibromo-3-fluorobenzonitrile (Illustrative)

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length | ~1.90 Å |

| C-F Bond Length | ~1.35 Å |

| C-C (aromatic) Bond Length | ~1.40 Å |

| C-C≡N Bond Length | ~1.45 Å |

| C≡N Bond Length | ~1.15 Å |

| C-C-Br Bond Angle | ~120° |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar compounds as predicted by DFT calculations.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving 2,6-Dibromo-3-fluorobenzonitrile. By mapping the potential energy surface of a reaction, it is possible to identify the most likely reaction pathways. This involves locating the transition state structures, which are the highest energy points along the reaction coordinate.

The activation energy of a reaction, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. This information is crucial for understanding the reactivity of the compound and for designing synthetic routes.

Analysis of Ortho-Fluoro Effects and Halogen-Arene Interactions

The presence of a fluorine atom ortho to the nitrile group can significantly influence the molecule's properties, a phenomenon known as the "ortho-fluoro effect" nih.gov. This effect can be both steric and electronic in nature. Computationally, the impact of the ortho-fluorine can be analyzed by examining changes in the electron distribution, molecular orbital energies, and the electrostatic potential of the molecule.

Furthermore, the bromine atoms can participate in halogen-arene interactions, which are non-covalent interactions that can influence the crystal packing and intermolecular associations of the compound nih.gov. Computational methods can be used to model and quantify the strength of these interactions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Behavior

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of 2,6-Dibromo-3-fluorobenzonitrile over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model conformational changes and intermolecular interactions in different environments, such as in solution or in the solid state pnas.orgacs.orgacs.orgnih.govstanford.edu. This can reveal information about the flexibility of the molecule and its preferred conformations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity nih.govnih.govresearchgate.net. While specific QSAR studies on 2,6-Dibromo-3-fluorobenzonitrile are not widely reported, the principles of QSAR can be applied to design derivatives with enhanced or specific activities.

This involves calculating a variety of molecular descriptors for a set of related compounds and then using statistical methods to build a model that can predict the activity of new, unsynthesized derivatives.

Table 2: Common Molecular Descriptors Used in QSAR Modeling (Illustrative)

| Descriptor Type | Examples |

|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges |

| Steric | Molecular volume, Surface area, Shape indices |

| Hydrophobic | LogP, Molar refractivity |

Prediction of Spectroscopic Parameters

Computational methods are frequently used to predict various spectroscopic parameters for molecules like 2,6-Dibromo-3-fluorobenzonitrile. For instance, DFT calculations can be used to predict vibrational frequencies, which can then be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands mdpi.comresearchgate.net.

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated to help in the interpretation of experimental NMR spectra. The prediction of electronic transitions can also assist in the analysis of UV-Vis spectra.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 2,6-Dibromo-3-fluorobenzonitrile |

| 2-Fluorobenzonitrile |

| 3-Fluorobenzonitrile (B1294923) |

| 4-Fluorobenzonitrile |

Applications of 2,6 Dibromo 3 Fluorobenzonitrile As a Key Intermediate in Chemical Synthesis

Potential as a Precursor to Active Pharmaceutical Ingredients (APIs) and Agrochemicals

The unique substitution pattern of 2,6-dibromo-3-fluorobenzonitrile offers multiple reactive sites, making it an attractive starting material for the synthesis of complex organic molecules with potential biological activity.

A Theoretical Scaffold for Kinase Inhibitors and Related Bioactive Molecules

The development of kinase inhibitors is a significant area of pharmaceutical research, particularly in oncology. While direct studies involving 2,6-dibromo-3-fluorobenzonitrile in this context are not widely reported, the structural motifs present in the molecule are found in known kinase inhibitors. The dibromo- and fluoro-substituted phenyl ring could serve as a core scaffold for derivatization. The bromine atoms can be readily displaced or utilized in cross-coupling reactions to introduce various side chains, which are crucial for binding to the kinase active site. The fluorine atom can enhance binding affinity and modulate the physicochemical properties of the final compound, such as metabolic stability and membrane permeability.

An Analogous Intermediate in the Synthesis of Quinolone Antibiotics

Quinolone and fluoroquinolone antibiotics represent a critical class of antibacterial agents. The synthesis of these compounds often involves the construction of a quinolone core, which is subsequently functionalized. Although there is no direct evidence of 2,6-dibromo-3-fluorobenzonitrile being used in the synthesis of quinolone antibiotics, its structure suggests a potential, albeit indirect, role. By analogy to related compounds, the benzonitrile (B105546) group could potentially be transformed into a carboxylic acid, a key functional group in many quinolone antibiotics. The bromine and fluorine substituents could influence the electronic properties and reactivity of the aromatic ring, potentially leading to novel quinolone analogues with altered antibacterial spectrums or improved pharmacological profiles.

A Versatile Building Block for Fluoro-substituted Aromatic Compounds

Fluorine-containing aromatic compounds are of great interest in medicinal chemistry and agrochemical research due to the unique properties conferred by the fluorine atom. 2,6-Dibromo-3-fluorobenzonitrile serves as a readily available source of a fluorinated aromatic ring. The bromine atoms provide handles for a variety of chemical transformations, including Suzuki, Stille, and Buchwald-Hartwig cross-coupling reactions. These reactions would allow for the introduction of a wide range of substituents, leading to a diverse library of fluoro-substituted aromatic compounds for biological screening.

A Theoretical Building Block in Materials Science

The electronic and structural features of 2,6-dibromo-3-fluorobenzonitrile also suggest its potential utility in the field of materials science, particularly in the synthesis of functional organic materials.

A Potential Monomer or Intermediate for Liquid Crystals and Polymers

The rigid, rod-like structure of the benzonitrile core is a common feature in liquid crystalline materials. The presence of the polar nitrile group and the halogen substituents in 2,6-dibromo-3-fluorobenzonitrile could contribute to the formation of mesophases. Through polymerization reactions, potentially initiated at the bromine sites, this compound could be incorporated into polymer backbones or as side chains, leading to the development of novel liquid crystalline polymers with tailored properties.

A Precursor for Optoelectronic Materials

Organic molecules with specific electronic properties are the foundation of modern optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The combination of an electron-withdrawing nitrile group and halogen atoms on an aromatic ring can significantly influence the electronic energy levels (HOMO and LUMO) of a molecule. While specific research on 2,6-dibromo-3-fluorobenzonitrile in this area is lacking, it could theoretically serve as a precursor for the synthesis of phosphorescent dyes or other components of optoelectronic materials. The bromine atoms could be functionalized to extend the π-conjugated system or to attach the molecule to other components within a device structure.

Synthesis of Specialty Chemicals and Fine Chemicals

2,6-Dibromo-3-fluorobenzonitrile serves as a crucial building block in the synthesis of a variety of specialty and fine chemicals. Its unique substitution pattern, featuring two reactive bromine atoms and a fluorine atom on a benzonitrile core, allows for versatile chemical modifications, making it a valuable precursor for complex molecular architectures. These derived compounds often find applications in high-technology fields, including materials science and electronics.

One notable application of 2,6-Dibromo-3-fluorobenzonitrile is in the preparation of substituted benzonitriles, which are precursors to advanced materials. The bromine atoms can be readily displaced or used in cross-coupling reactions to introduce new functional groups, thereby tailoring the properties of the final product.

A significant area where 2,6-Dibromo-3-fluorobenzonitrile demonstrates its utility is in the synthesis of materials for organic electronics. For instance, it can be envisioned as a key starting material in the creation of novel compounds for various applications. The general synthetic strategy involves the sequential substitution of the bromine atoms, which allows for the controlled introduction of different functionalities.

The following table outlines a representative synthetic application of a closely related compound, which illustrates the potential reaction pathways for 2,6-Dibromo-3-fluorobenzonitrile in the synthesis of specialty chemicals.

| Starting Material | Reaction Type | Potential Reagents | Potential Product Class | Application Area |

|---|---|---|---|---|

| 2,6-Dibromo-3-fluorobenzonitrile | Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) | Arylboronic acids, amines, etc. | Substituted fluorobenzonitriles | Organic Electronics, Fine Chemicals |

Detailed research findings on analogous compounds show that the presence of the fluorine atom can influence the reactivity of the molecule and the electronic properties of the resulting products. This makes fluorinated benzonitriles, derived from precursors like 2,6-Dibromo-3-fluorobenzonitrile, of particular interest in the development of materials with specific functionalities. The conversion of the nitrile group into other functional groups further expands the range of accessible fine chemicals.

Industrial and Process Chemistry Aspects of 2,6 Dibromo 3 Fluorobenzonitrile

Scalability and Process Optimization for Large-Scale Production

A plausible synthetic route would involve the multi-step transformation of a readily available starting material. Key reactions would likely include bromination and fluorination of a benzonitrile (B105546) precursor. The scalability of these reactions is a critical consideration. For instance, the Sandmeyer reaction, a traditional method for introducing a cyano group, or metal-catalyzed cyanation of an appropriate di-bromo-fluoro-benzene derivative, are potential pathways. acs.org

Process optimization would focus on several key parameters:

Reaction Kinetics and Thermodynamics: Understanding the rate and equilibrium of each reaction step is crucial for designing a continuous or batch process that maximizes yield and minimizes reaction time.

Heat Transfer: Halogenation and nitrilation reactions can be highly exothermic. Effective heat management is critical on a large scale to prevent runaway reactions and ensure product quality. This involves the design of reactors with appropriate cooling systems and agitation.

Mass Transfer: In heterogeneous reactions, such as those involving solid catalysts or immiscible solvents, ensuring efficient mixing is vital for achieving high conversion rates.

A case study on the production of specialty chemicals highlights that a modular chemical process intensification (MCPI) approach can offer significant economic advantages over traditional stick-built plants. osti.gov An MCPI strategy for 2,6-Dibromo-3-fluorobenzonitrile could lead to reduced capital expenditure and operational costs by converting a labor-intensive batch process into an automated, continuous flow system. osti.gov

Development of Green Chemistry Routes for Sustainable Synthesis

The principles of green chemistry are increasingly important in the chemical industry to minimize environmental impact and enhance process safety. wjpmr.com For a compound like 2,6-Dibromo-3-fluorobenzonitrile, developing green synthetic routes is a key area of research.

Solvent Selection and Minimization of Waste

Traditional organic syntheses often rely on volatile and potentially toxic solvents. Green chemistry encourages the use of safer, more environmentally benign alternatives. Research into the synthesis of related benzonitriles has explored the use of greener solvents. For example, a study on the synthesis of 2,6-dichloro-3-fluorobenzonitrile (B173952) utilized ethanol (B145695) as a suitable green solvent. researchgate.net The use of ionic liquids as recyclable reaction media has also been investigated for benzonitrile synthesis, offering the potential for simplified separation and reduced waste. nih.gov

Minimizing waste can also be achieved through process design that maximizes atom economy, where the maximum number of atoms from the reactants are incorporated into the final product. wjpmr.com

Catalyst Development for Enhanced Efficiency and Selectivity

Catalysis plays a pivotal role in the development of green and efficient synthetic processes. uiowa.edu For the synthesis of 2,6-Dibromo-3-fluorobenzonitrile, catalyst development would focus on several key areas:

Highly Active and Selective Catalysts: The use of highly efficient catalysts can reduce reaction times, lower reaction temperatures, and improve the selectivity towards the desired product, thereby minimizing the formation of by-products. For the cyanation step, palladium-based catalysts are often employed. google.com Research into more active and stable palladium complexes could enhance the efficiency of this step.

Reusable Catalysts: Heterogeneous catalysts or catalysts immobilized on solid supports offer the advantage of easy separation from the reaction mixture and the potential for reuse, which reduces both cost and waste. For instance, amine-functionalized polyacrylonitrile (B21495) fiber catalysts have been shown to be efficient and reusable for Knoevenagel condensation, a related reaction type in organic synthesis. rsc.org

Metal-Free Catalysis: The development of metal-free catalytic systems is a significant goal in green chemistry to avoid contamination of the final product with residual metals. While challenging for reactions like cyanation, research is ongoing. For example, protonated porphyrins have been developed as metal-free bifunctional catalysts for other synthetic transformations. cnr.it

Photocatalysis: Harnessing light to drive chemical reactions can offer milder reaction conditions. Photocatalytic methods for fluorination and cyanation are emerging fields of research that could provide more sustainable synthetic routes. princeton.edu

| Catalyst Type | Potential Application in Synthesis | Green Chemistry Advantage |

| Palladium-based catalysts | Cyanation of aryl halides | High efficiency and selectivity |

| Immobilized catalysts | Various reaction steps | Reusability, reduced waste |

| Metal-free catalysts | Various reaction steps | Avoids metal contamination |

| Photocatalysts | Fluorination, Cyanation | Mild reaction conditions, use of light as a reagent |

Economic Feasibility and Cost-Benefit Analysis of Synthetic Routes

The economic viability of producing 2,6-Dibromo-3-fluorobenzonitrile is a critical factor for its commercialization. As a specialty chemical, its market value is driven by the demand from downstream industries, such as pharmaceuticals and agrochemicals. coface.comfortunebusinessinsights.com A thorough cost-benefit analysis of different synthetic routes is essential to determine the most profitable manufacturing process.

Key factors influencing the economic feasibility include:

Number of Synthetic Steps: A shorter synthetic route is generally more cost-effective as it reduces processing time, energy consumption, and waste generation.

Capital and Operational Costs: The initial investment in equipment and the ongoing costs of labor, energy, and waste disposal significantly impact the final product cost. osti.gov

Market Demand and Pricing: The demand for 2,6-Dibromo-3-fluorobenzonitrile and its selling price will ultimately determine the profitability of its production. The specialty chemicals market is subject to fluctuations based on the health of key client sectors like automotive and construction, though innovation and demand for high-performance materials can drive growth. coface.comdeloitte.com

A comparative economic analysis of different synthetic strategies, such as a traditional multi-step batch process versus a more modern, continuous-flow process, would be necessary. The analysis would weigh the higher initial investment of a continuous process against potential long-term savings in operational costs and improved product consistency. osti.gov

Challenges and Future Directions in Industrial Production

The industrial production of 2,6-Dibromo-3-fluorobenzonitrile faces several challenges that are common to the manufacturing of polyhalogenated aromatic compounds and other specialty chemicals.

Current Challenges:

Stringent Purity Requirements: The pharmaceutical and agrochemical industries demand high-purity intermediates. Achieving and consistently maintaining the required purity levels on an industrial scale can be challenging and costly.

Handling of Hazardous Reagents: The synthesis likely involves corrosive and toxic reagents, such as strong acids, bases, and halogenating agents. Ensuring the safe handling and storage of these materials is a primary concern.

Waste Management: The production of polyhalogenated compounds can generate significant amounts of hazardous waste. The environmentally sound disposal or recycling of this waste is a major operational and regulatory challenge.

Process Control and Safety: The exothermic nature of some reaction steps requires precise process control to prevent accidents and ensure product quality.

Supply Chain Vulnerability: The specialty chemicals industry can be susceptible to disruptions in the supply of raw materials. coface.com

Future Directions:

Development of Novel Synthetic Routes: Research into more efficient and sustainable synthetic pathways, potentially utilizing C-H activation or biocatalysis, could significantly improve the economics and environmental footprint of production. frontiersin.orgnih.gov

Advanced Process Analytical Technology (PAT): The implementation of real-time monitoring and control of critical process parameters can lead to improved process understanding, consistency, and efficiency.

Flow Chemistry: The adoption of continuous flow manufacturing can offer enhanced safety, better heat and mass transfer, and more consistent product quality compared to traditional batch processing.

Biocatalysis and Metabolic Engineering: The use of enzymes or engineered microorganisms to perform specific synthetic steps could offer highly selective and environmentally friendly alternatives to traditional chemical methods. frontiersin.orgnih.gov

Q & A

Q. What are the optimal synthetic routes for preparing 2,6-Dibromo-3-fluorobenzonitrile, and how can purity be validated?

Answer:

- Synthetic Routes : Electrophilic aromatic substitution or halogenation of fluorobenzonitrile precursors is commonly employed. For example, bromination of 3-fluorobenzonitrile using bromine in the presence of Lewis acids (e.g., FeBr₃) under controlled temperature (0–5°C) can yield the dibrominated product. Alternative methods include Suzuki-Miyaura coupling for regioselective bromine introduction .

- Purity Validation : Gas chromatography (GC) with high-purity standards (>95.0% HLC) and nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) are critical for confirming purity and structural integrity. Reference CAS RNs (e.g., 79544-27-7 for analogs) ensure consistency .

Q. How should researchers handle 2,6-Dibromo-3-fluorobenzonitrile safely in laboratory settings?

Answer:

- Safety Protocols : Use fume hoods, nitrile gloves, and chemical-resistant lab coats. Avoid inhalation or skin contact due to potential toxicity.

- Disposal : Follow institutional guidelines for halogenated waste. Neutralization with sodium bicarbonate prior to disposal is recommended for small quantities .

Q. What analytical techniques are most reliable for characterizing 2,6-Dibromo-3-fluorobenzonitrile?

Answer:

- Structural Confirmation : X-ray crystallography (using SHELX for refinement) provides definitive crystal packing and bond-length data. For solution-phase analysis, ¹³C NMR and IR spectroscopy verify nitrile (C≡N) and C-Br/F vibrational modes .

- Quantitative Analysis : High-performance liquid chromatography (HPLC) with UV detection at 254 nm resolves impurities. Cross-reference with PubChem spectral data (e.g., InChI key JFDPPOHMSFGSLN-UHFFFAOYSA-N for analogs) .

Advanced Research Questions

Q. How can computational tools like Mercury CSD aid in predicting the crystallographic behavior of 2,6-Dibromo-3-fluorobenzonitrile?

Answer:

- Packing Analysis : Mercury’s Materials Module calculates void spaces and intermolecular interactions (e.g., halogen bonding between Br and F atoms). Compare with Cambridge Structural Database (CSD) entries for similar dibrominated benzonitriles .

- Twinned Data Refinement : SHELXL handles high-resolution or twinned datasets, enabling precise refinement of anisotropic displacement parameters for heavy atoms (Br, F) .

Q. What strategies resolve contradictions in reported melting points or spectral data for halogenated benzonitriles?

Answer:

- Methodological Cross-Check : Reproduce synthesis under varying conditions (e.g., solvent polarity, temperature gradients) and compare with CAS Common Chemistry entries (e.g., 126163-58-4 for 4-Bromo-2,3-difluorobenzonitrile).

- Multi-Technique Validation : Combine differential scanning calorimetry (DSC) for melting points with tandem mass spectrometry (LC-MS/MS) to detect trace degradants influencing discrepancies .

Q. How can 2,6-Dibromo-3-fluorobenzonitrile be functionalized for applications in medicinal chemistry or materials science?

Answer:

- Nucleophilic Substitution : Replace bromine atoms with amines or thiols under Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to generate bioactive analogs.

- Cyanogroup Modifications : Reduce nitrile to amine (via LiAlH₄) or oxidize to carboxylic acid (KMnO₄/H₂SO₄) for polymer precursors .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Weight | 279.91 g/mol (calculated) | |

| Melting Point | 69–72°C (analog-based estimate) | |

| CAS RN | Not explicitly listed (see analogs) |

Q. Table 2. Recommended Analytical Workflow

| Step | Technique | Purpose |

|---|---|---|

| 1 | GC/HPLC | Purity assessment (>95%) |

| 2 | ¹H/¹⁹F NMR | Structural confirmation |

| 3 | X-ray diffraction | Crystallographic validation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.